

An In-depth Technical Guide to 2-Aminobenzene-1,4-diol (Aminohydroquinone)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminobenzene-1,4-diol

Cat. No.: B1230505

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Aminobenzene-1,4-diol**, a molecule of interest in various chemical and pharmaceutical research fields. Also known as Aminohydroquinone, this compound possesses a unique structure that lends itself to a range of chemical transformations and potential biological activities. This document details the available information on its properties, a probable synthesis method, and an exploration of its potential role in biological signaling pathways. While the specific historical details of its discovery are not prominently documented in readily available literature, this guide consolidates the current scientific and technical knowledge surrounding this compound.

Introduction

2-Aminobenzene-1,4-diol, with the CAS number 20734-68-3, is an aromatic organic compound featuring both amine and hydroxyl functional groups on a benzene ring. This substitution pattern makes it a versatile intermediate in organic synthesis and a candidate for investigation in medicinal chemistry. Its structural similarity to hydroquinone and other aminophenols suggests a range of potential applications, from a building block for complex molecules to a participant in redox-sensitive biological processes.

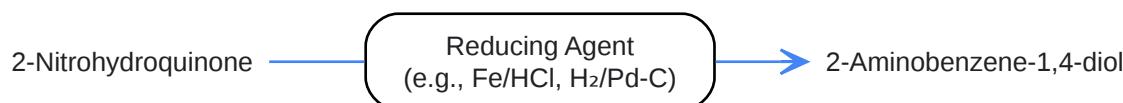
Physicochemical Properties

A summary of the key physicochemical properties of **2-Aminobenzene-1,4-diol** is presented in Table 1. This data has been compiled from various chemical supplier databases.

Table 1: Physicochemical Properties of **2-Aminobenzene-1,4-diol**

Property	Value	Source
CAS Number	20734-68-3	Multiple
Synonyms	Aminohydroquinone, 2-amino-1,4-benzenediol	Multiple
Molecular Formula	C ₆ H ₇ NO ₂	[1]
Molecular Weight	125.13 g/mol	[1]
Melting Point	216-218 °C	Guidechem
Appearance	Not specified (likely a solid)	-
Purity	Typically ≥95% or ≥98%	ChemShuttle, ChemScene
Storage Conditions	2-8 °C	ChemShuttle

History and Discovery


Despite extensive searches of historical chemical literature, including archives of prominent chemical journals and databases such as the Beilstein Handbook of Organic Chemistry, specific details regarding the initial discovery and synthesis of **2-Aminobenzene-1,4-diol** are not readily available. It is plausible that its preparation was first described in a less prominent publication or as a minor component of a broader study, and thus did not receive a dedicated report. The compound is a derivative of the well-known hydroquinone, and its synthesis may have been considered a routine derivatization at the time.

Synthesis and Experimental Protocols

The most probable and commonly cited synthetic route to **2-Aminobenzene-1,4-diol** is through the reduction of 2-nitrohydroquinone. This method is a standard procedure in organic chemistry for the conversion of a nitro group to an amine group on an aromatic ring.

Synthesis of 2-Aminobenzene-1,4-diol from 2-Nitrohydroquinone

Reaction Scheme:

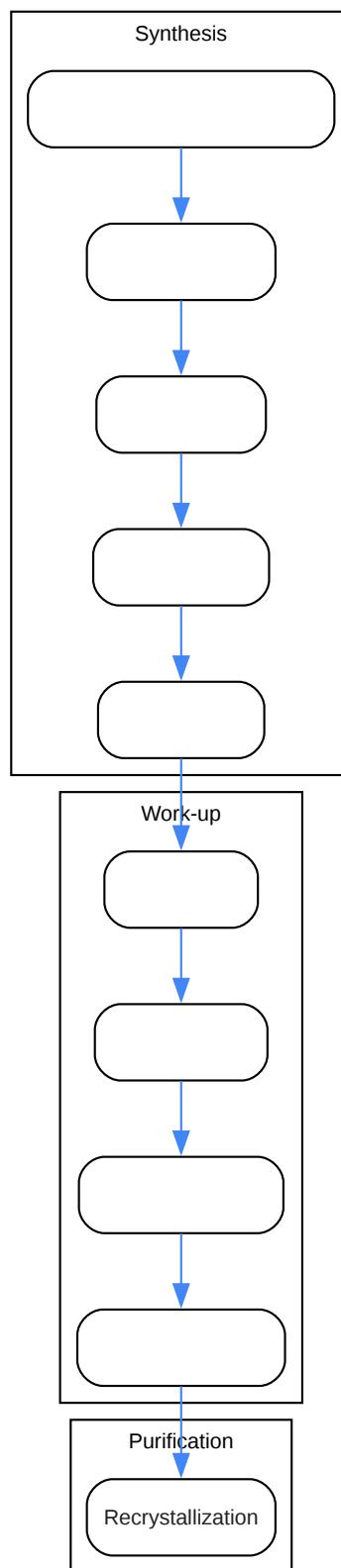
[Click to download full resolution via product page](#)

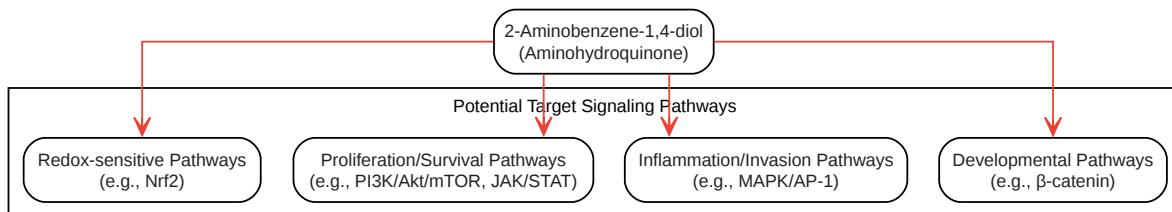
Caption: General reaction scheme for the synthesis of **2-Aminobenzene-1,4-diol**.

Experimental Protocol:

While a specific, detailed protocol for the synthesis of **2-Aminobenzene-1,4-diol** is not available in the searched literature, a general procedure for the reduction of a nitroaromatic compound using iron in an acidic medium can be adapted.

Materials:


- 2-Nitrohydroquinone
- Iron powder (fine grade)
- Concentrated Hydrochloric Acid (HCl)
- Ethanol
- Water
- Sodium bicarbonate (NaHCO₃) solution (saturated)
- Drying agent (e.g., anhydrous sodium sulfate)
- Filtration apparatus
- Reaction flask with reflux condenser and stirring mechanism


- Heating mantle

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2-nitrohydroquinone in a mixture of water and ethanol is prepared.
- To this suspension, fine iron powder is added. The amount of iron should be in molar excess (typically 3-5 equivalents) relative to the 2-nitrohydroquinone.
- The mixture is heated to reflux with vigorous stirring.
- Concentrated hydrochloric acid is added portion-wise to the refluxing mixture. The addition should be controlled to maintain a steady reaction rate, which is often indicated by a color change and the evolution of heat.
- After the addition of HCl is complete, the reaction mixture is refluxed for several hours until the starting material is consumed (monitored by Thin Layer Chromatography).
- Upon completion, the hot reaction mixture is filtered to remove the excess iron and iron salts. The filter cake should be washed with hot ethanol to ensure complete recovery of the product.
- The filtrate is then cooled and neutralized by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- The neutralized solution is then extracted with a suitable organic solvent (e.g., ethyl acetate).
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude **2-Aminobenzene-1,4-diol**.
- The crude product can be further purified by recrystallization from an appropriate solvent system.

Workflow Diagram:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Aminobenzene-1,4-diol (Aminohydroquinone)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1230505#discovery-and-history-of-2-aminobenzene-1-4-diol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com